1-Boc-3-ethynyl-3-hydroxypiperidine

Descripción general

Descripción

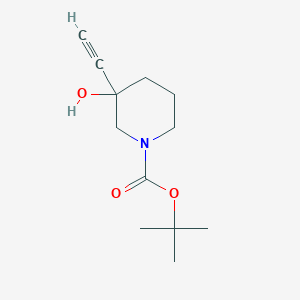

1-Boc-3-ethynyl-3-hydroxypiperidine is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an ethynyl group, and a hydroxyl group attached to the piperidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Boc-3-ethynyl-3-hydroxypiperidine can be synthesized through several synthetic routes. One common method involves the reaction of 1-Boc-3-piperidone with an ethynylating agent under basic conditions to introduce the ethynyl group. The hydroxyl group can be introduced through subsequent reduction or hydrolysis reactions. The reaction conditions typically involve the use of organic solvents such as tetrahydrofuran (THF) and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

1-Boc-3-ethynyl-3-hydroxypiperidine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ethynyl group can be reduced to form an alkene or alkane.

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the Boc group.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of the free amine.

Aplicaciones Científicas De Investigación

Synthesis and Biocatalytic Applications

The synthesis of 1-Boc-3-ethynyl-3-hydroxypiperidine often involves biocatalytic methods that enhance efficiency and selectivity. Recent studies have demonstrated the use of Baker's yeast and specific enzymes for the asymmetric synthesis of (S)-1-Boc-3-hydroxypiperidine, a precursor to various pharmaceuticals. This method offers several advantages:

- Cost-effectiveness : Utilizing biological systems can reduce the overall cost of production.

- Environmental friendliness : Biocatalysis minimizes the need for hazardous reagents and conditions.

- High selectivity : Enzymatic processes can achieve high chiral selectivity, which is crucial for pharmaceutical applications .

Table 1: Comparison of Synthesis Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Chemical Synthesis | Established techniques | Often requires harsh conditions |

| Biocatalytic Synthesis | Environmentally friendly, selective | May require optimization of conditions |

Role in Drug Development

This compound is a significant intermediate in the synthesis of various pharmaceutical compounds, including:

- Tyrosine Kinase Inhibitors : These are critical in cancer treatment. The compound is involved in the synthesis of drugs targeting specific cancer pathways.

- Dipeptidyl Peptidase IV Inhibitors : It plays a role in synthesizing drugs like Sitagliptin, which are used in managing type 2 diabetes .

Case Study: Synthesis of Tyrosine Kinase Inhibitors

A study highlighted the use of (S)-1-Boc-3-hydroxypiperidine as an intermediate for synthesizing a new class of tyrosine kinase inhibitors. The enzymatic reduction process was optimized to improve yield and purity, demonstrating its potential in developing effective anticancer therapies .

Therapeutic Potential

Beyond its role as a synthetic intermediate, this compound has shown promise in therapeutic applications:

- Antibacterial Activity : Research indicates that derivatives of piperidine compounds exhibit significant antibacterial properties, suggesting potential uses in treating infections .

- Antitumor Activity : Preliminary studies suggest that compounds derived from 1-Boc-3-hydroxypiperidine may possess cytotoxic effects against various cancer cell lines, warranting further investigation into their mechanisms and efficacy .

Mecanismo De Acción

The mechanism of action of 1-Boc-3-ethynyl-3-hydroxypiperidine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. The Boc protecting group can be removed to reveal the active amine, which can interact with enzymes and receptors .

Comparación Con Compuestos Similares

Similar Compounds

1-Boc-3-hydroxypiperidine: Lacks the ethynyl group but has similar structural features.

1-Boc-4-hydroxypiperidine: Similar structure but with the hydroxyl group at a different position.

1-Boc-3-azetidinone: Contains a different ring structure but shares the Boc protecting group

Actividad Biológica

1-Boc-3-ethynyl-3-hydroxypiperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, an ethynyl group, and a hydroxyl functional group attached to a piperidine ring. The structural formula can be represented as follows:

Where , , and correspond to the specific number of carbon, hydrogen, and nitrogen atoms in the compound.

Target Interactions

The compound exhibits interactions with various biological targets, including enzymes and receptors. Its ethynyl group enhances lipophilicity, allowing for better membrane penetration, while the hydroxyl group can form hydrogen bonds with target biomolecules. This dual functionality contributes to its biological activity, including:

- Enzyme Inhibition : It can inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : The compound may act as a modulator for specific receptors, influencing signal transduction pathways.

Biological Activities

This compound has been studied for various biological activities:

Anticancer Activity

Research has indicated that derivatives of piperidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related piperidines can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Colo205 | 15 | Induction of apoptosis |

| HT29 | 20 | Caspase activation | |

| HSC-4 | 10 | Cell cycle arrest |

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. It has been reported to possess inhibitory effects against various pathogens, which is crucial for developing new antibacterial agents.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Streptococcus mutans | 250 µg/ml |

| Escherichia coli | 200 µg/ml |

| Staphylococcus aureus | 150 µg/ml |

Case Studies

Several case studies highlight the effectiveness of this compound in different therapeutic contexts:

- Cytotoxicity in Oral Cancer Cells : A study evaluated the compound's effects on human oral squamous carcinoma cells (HSC-2 and HSC-4). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for oral cancer treatment .

- Antimicrobial Efficacy : In another study focusing on oral pathogens, the compound demonstrated strong bactericidal activity against Streptococcus mutans, significantly reducing biofilm formation .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Preliminary studies suggest that it undergoes metabolic transformations primarily via cytochrome P450 enzymes. Understanding these pathways is crucial for predicting drug interactions and optimizing dosing regimens.

Propiedades

IUPAC Name |

tert-butyl 3-ethynyl-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-5-12(15)7-6-8-13(9-12)10(14)16-11(2,3)4/h1,15H,6-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCVJBKPWSSTOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.